molecular formula C9H6BrNO3 B1413262 2-Bromo-3-cyano-6-methoxybenzoic acid CAS No. 1805490-49-6

2-Bromo-3-cyano-6-methoxybenzoic acid

Cat. No.: B1413262
CAS No.: 1805490-49-6
M. Wt: 256.05 g/mol
InChI Key: OVAVOFXOGNDZGB-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-methoxybenzoic acid is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound belongs to the class of benzoic acids and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 2-Bromo-3-cyano-6-methoxybenzoic acid typically involves the bromination of 3-cyano-6-methoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-3-cyano-6-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Scientific Research Applications

2-Bromo-3-cyano-6-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies on its mechanism of action are ongoing to understand its full potential .

Comparison with Similar Compounds

2-Bromo-3-cyano-6-methoxybenzoic acid can be compared with other similar compounds, such as:

    3-Bromo-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a cyano group.

    2-Bromo-6-methoxybenzoic acid: This compound lacks the cyano group, making it less reactive in certain chemical reactions.

    2-Bromo-3-cyano-4-methoxybenzoic acid: This compound has a different substitution pattern, which can affect its chemical and biological properties.

The unique combination of bromine, cyano, and methoxy groups in this compound makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-bromo-3-cyano-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAVOFXOGNDZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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